![molecular formula C14H23NO2S2 B14448107 Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)- CAS No. 73927-10-3](/img/structure/B14448107.png)
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, is a chemical compound characterized by a sulfur-to-nitrogen bond, often represented as a double bond (S=N). This bond is unique due to its formal charge distribution, with a +1 charge on sulfur and a -1 charge on nitrogen . Sulfilimines are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfilimines are typically synthesized through the oxidation of thioethers with electrophilic amine reagents. One common method involves the use of chloramine-T in the presence of a base, resulting in the formation of sulfilimines . The reaction can be represented as follows: [ R_2S + ClNHTs \rightarrow R_2S=NTs + HCl ]
Another synthetic route involves the reaction of electrophilic sulfur compounds with amines. This method utilizes imidosulfonium reagents, which provide a source of “Me2S2+”, and are subsequently attacked by amines .
Industrial Production Methods
Industrial production of sulfilimines often employs scalable and efficient methods. For instance, sulfur-selective alkylation of sulfenamides with halogenated hydrocarbons under basic conditions provides sulfilimines in high yields and short reaction times . Additionally, S-arylation of sulfenamides with diaryliodonium salts under transition-metal-free and aerobic conditions is another practical approach .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfilimines undergo various types of chemical reactions, including:
Oxidation: Sulfilimines can be oxidized to form sulfoximines, which are valuable intermediates in organic synthesis.
Reduction: Reduction of sulfilimines can yield thioethers, reversing the initial oxidation process.
Substitution: Sulfilimines can participate in substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in sulfilimine reactions include chloramine-T, diaryliodonium salts, and halogenated hydrocarbons . Reaction conditions often involve the presence of a base, such as sodium hydroxide, and may require specific solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from sulfilimine reactions depend on the specific reaction type. For example, oxidation reactions typically yield sulfoximines, while reduction reactions produce thioethers .
Wissenschaftliche Forschungsanwendungen
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, involves the formation of a covalent bond between sulfur and nitrogen. This bond stabilizes the compound and allows it to participate in various chemical reactions. In biological systems, sulfilimine bonds stabilize collagen IV strands by covalently connecting hydroxylysine and methionine residues of adjacent polypeptide strands . This stabilization is crucial for maintaining the structural integrity of tissues.
Vergleich Mit ähnlichen Verbindungen
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, can be compared with other similar compounds, such as sulfoximines and sulfinimides . These compounds also contain sulfur-to-nitrogen bonds but differ in their oxidation states and functional groups. For example:
Sulfinimides: These compounds have a sulfur (IV) oxidation state and are used as intermediates in the synthesis of various organic compounds.
Sulfilimine, S,S-dibutyl-N-(phenylsulfonyl)-, is unique due to its specific functional groups and stability, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
73927-10-3 | |
Molekularformel |
C14H23NO2S2 |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
N-(dibutyl-λ4-sulfanylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S2/c1-3-5-12-18(13-6-4-2)15-19(16,17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
YTJSZLXUGBQHCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=NS(=O)(=O)C1=CC=CC=C1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.